molecular formula C16H17NO5S B5090613 2-{2-[(4-methoxyphenyl)thio]ethyl}pyridine oxalate

2-{2-[(4-methoxyphenyl)thio]ethyl}pyridine oxalate

Cat. No. B5090613
M. Wt: 335.4 g/mol
InChI Key: JXUBWOXLCAGALZ-UHFFFAOYSA-N
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Description

2-{2-[(4-methoxyphenyl)thio]ethyl}pyridine oxalate, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a thioether derivative of pyridine that has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

2-{2-[(4-methoxyphenyl)thio]ethyl}pyridine oxalate is metabolized in the brain by the enzyme monoamine oxidase-B (MAO-B) to form the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+). MPP+ is then taken up by dopaminergic neurons via the dopamine transporter and accumulates in mitochondria, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and cell death.
Biochemical and Physiological Effects:
2-{2-[(4-methoxyphenyl)thio]ethyl}pyridine oxalate has been shown to have a variety of biochemical and physiological effects. It selectively destroys dopaminergic neurons in the substantia nigra, leading to symptoms similar to Parkinson's disease in humans. 2-{2-[(4-methoxyphenyl)thio]ethyl}pyridine oxalate has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to its neurotoxic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{2-[(4-methoxyphenyl)thio]ethyl}pyridine oxalate in lab experiments is that it selectively destroys dopaminergic neurons in the substantia nigra, making it a useful tool for studying the dopaminergic system in the brain. However, 2-{2-[(4-methoxyphenyl)thio]ethyl}pyridine oxalate has limitations as a research tool, as it does not accurately mimic the pathophysiology of Parkinson's disease in humans and may have off-target effects.

Future Directions

For research on 2-{2-[(4-methoxyphenyl)thio]ethyl}pyridine oxalate include the development of new animal models that more closely mimic the pathophysiology of Parkinson's disease in humans, the identification of new targets for the treatment of neurodegenerative diseases, and the development of new compounds that can selectively target dopaminergic neurons in the brain without off-target effects. Additionally, research on 2-{2-[(4-methoxyphenyl)thio]ethyl}pyridine oxalate may lead to a better understanding of the role of mitochondrial dysfunction in neurodegenerative diseases and the development of new therapies that target this pathway.

Synthesis Methods

2-{2-[(4-methoxyphenyl)thio]ethyl}pyridine oxalate can be synthesized using a multistep process that involves the reaction of 4-methoxyphenylacetonitrile with 2-chloroethylthiol in the presence of a base to form the intermediate 2-{2-[(4-methoxyphenyl)thio]ethyl}pyridine. The intermediate can then be oxidized with potassium permanganate to form 2-{2-[(4-methoxyphenyl)thio]ethyl}pyridine oxalate oxalate.

Scientific Research Applications

2-{2-[(4-methoxyphenyl)thio]ethyl}pyridine oxalate has been widely studied for its potential applications in scientific research. It has been used as a tool to study the dopaminergic system in the brain and has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to symptoms similar to Parkinson's disease in humans. 2-{2-[(4-methoxyphenyl)thio]ethyl}pyridine oxalate has also been used to study the role of mitochondrial dysfunction in neurodegenerative diseases.

properties

IUPAC Name

2-[2-(4-methoxyphenyl)sulfanylethyl]pyridine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS.C2H2O4/c1-16-13-5-7-14(8-6-13)17-11-9-12-4-2-3-10-15-12;3-1(4)2(5)6/h2-8,10H,9,11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUBWOXLCAGALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCC2=CC=CC=N2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-Methoxyphenyl)sulfanylethyl]pyridine;oxalic acid

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